N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide, commonly known as FP-MeO-DAP or 2-FDCK, is a novel dissociative anesthetic drug. It is a derivative of ketamine and has a similar chemical structure. FP-MeO-DAP has gained popularity in recent years due to its unique pharmacological properties and potential therapeutic applications.
Mechanism of Action
FP-MeO-DAP acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. It binds to the receptor and blocks the flow of calcium ions, which leads to a decrease in neuronal activity. This results in the dissociative and anesthetic effects of FP-MeO-DAP.
Biochemical and physiological effects:
FP-MeO-DAP has been shown to produce dose-dependent effects on the central nervous system. At low doses, it produces sedative and anxiolytic effects, while at higher doses, it produces dissociative and anesthetic effects. FP-MeO-DAP has also been shown to increase heart rate, blood pressure, and body temperature. It can also cause respiratory depression and apnea at high doses.
Advantages and Limitations for Lab Experiments
FP-MeO-DAP has several advantages for lab experiments. It has a rapid onset of action and a short duration of action, which allows for precise control of the experimental conditions. It also has a wide range of effects on the central nervous system, which makes it useful for studying various neurological disorders. However, FP-MeO-DAP has limitations as well. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential neurotoxic effects, which require careful consideration when designing experiments.
Future Directions
There are several future directions for research on FP-MeO-DAP. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its effects on the glutamate system and its potential for modulating synaptic plasticity. Further research is needed to fully understand the pharmacological properties of FP-MeO-DAP and its potential therapeutic applications.
Synthesis Methods
FP-MeO-DAP can be synthesized by reacting 2-Fluorobenzyl chloride with Piperidine in the presence of a base. The resulting product is then reacted with 3-Methoxybenzoyl chloride and N-Methylpropanamide in the presence of a catalyst. The final product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
FP-MeO-DAP has been used in scientific research to study its effects on the central nervous system. It has been shown to have anesthetic, analgesic, and sedative properties. FP-MeO-DAP has also been used to study its effects on the glutamate system, which is involved in learning, memory, and cognition. Research has shown that FP-MeO-DAP can modulate the glutamate system, which may have potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(3-methoxyphenyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-25(23(27)13-12-18-7-5-10-21(15-18)28-2)20-9-6-14-26(17-20)16-19-8-3-4-11-22(19)24/h3-5,7-8,10-11,15,20H,6,9,12-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJQROWRYZILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.